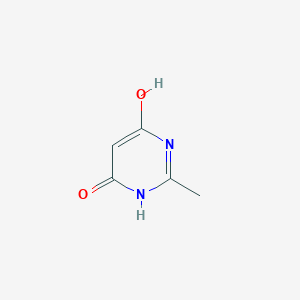

4,6-Dihydroxy-2-methylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSGVKFIQZZFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193507 | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-22-5, 40497-30-1 | |

| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine (CAS No. 40497-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-2-methylpyrimidine, also known as 2-Methyl-4,6-pyrimidinediol, is a pivotal heterocyclic organic compound. While not typically an active pharmaceutical ingredient itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of high-value molecules. Its primary applications are found in the pharmaceutical industry, most notably in the synthesis of kinase inhibitors for oncology, and in the development of high-energy materials. This document provides an in-depth overview of its chemical properties, established synthesis protocols, and its significant role in further chemical manufacturing, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

This compound is typically a white to light beige or yellow crystalline powder.[1][2] It exhibits tautomerism, existing predominantly in the keto form (2-methyl-1H,5H-pyrimidine-4,6-dione) in the solid state. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 40497-30-1 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][3] |

| Appearance | White to light yellow/orange crystalline powder | [2] |

| Melting Point | >300 °C | [1][2][4] |

| Solubility | Soluble in sodium hydroxide | [1][5][6] |

| pKa (Predicted) | 9.42 ± 0.20 | [1] |

Table 2: Representative Spectroscopic Data of this compound

| Spectrum Type | Characteristic Peaks | References |

| ¹H NMR | δ ~2.1 ppm (s, 3H, -CH₃), δ ~5.0 ppm (s, 1H, -CH₂-), δ ~11.0 ppm (br s, 2H, -NH) (in DMSO-d₆) | [5][7] |

| ¹³C NMR | δ ~20 ppm (-CH₃), δ ~85 ppm (-CH₂-), δ ~155 ppm (C=O), δ ~165 ppm (N-C-N) (in DMSO-d₆) | [7] |

| FT-IR (cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch), ~1600 (C=C/C=N stretch) | [8][9] |

Synthesis and Key Reactions

The most widely adopted synthetic route to this compound involves the condensation of an amidine with a malonic ester derivative. This compound is a critical precursor for producing 4,6-dichloro-2-methylpyrimidine, a versatile intermediate for nucleophilic substitution reactions in drug synthesis.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[1]

Objective: To synthesize this compound via condensation of acetamidine hydrochloride and dimethyl malonate.

Materials:

-

Methanol

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

4M Hydrochloric acid

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, add 150 mL of methanol.

-

Under an ice bath condition (0-5 °C), slowly add 18.4 g (0.34 mol) of sodium methoxide while stirring until fully dissolved.

-

To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).

-

Continue stirring for 4-5 hours. The solution will appear as a creamy white slurry.

-

Upon reaction completion, remove the methanol via distillation under reduced pressure (at 30-35 °C).

-

To the residue, add 50 mL of water to dissolve the solids.

-

Adjust the pH of the aqueous solution to 1-2 using 4M Hydrochloric acid. A white solid will precipitate.

-

Cool the mixture to 0 °C and stir for an additional 4 hours to facilitate complete crystallization.

-

Collect the white solid by suction filtration.

-

Wash the filter cake sequentially with ice-cold water and then ice-cold methanol (at 0-5 °C).

-

Dry the product under vacuum to obtain pure this compound. The expected yield is approximately 86%.[1]

Experimental Protocol: Chlorination to 4,6-Dichloro-2-methylpyrimidine

This protocol describes the conversion of the dihydroxy-pyrimidine to its dichloro- derivative, a key step for its use in synthesizing Dasatinib.[10][12]

Objective: To synthesize 4,6-Dichloro-2-methylpyrimidine from this compound.

Materials:

-

This compound (5.0 g, 0.04 mol)

-

Thionyl chloride (18.9 g, 0.16 mol)

-

Acetonitrile

-

Ice water

Procedure:

-

In a flask equipped with a reflux condenser, add this compound to a solution of thionyl chloride in acetonitrile.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Carefully and slowly pour the resulting residue into 50 g of ice water. A solid will precipitate.

-

Filter the precipitated solid and purify by column chromatography to yield 4,6-Dichloro-2-methylpyrimidine as a white solid. The expected yield is approximately 94%.[10][12]

Applications in Drug Development

The primary significance of this compound in drug development is its role as a precursor to 4,6-dichloro-2-methylpyrimidine. This dichloro-intermediate is a cornerstone for the synthesis of the tyrosine kinase inhibitor Dasatinib .[10][13] Dasatinib is an FDA-approved medication for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14]

The synthetic pathway involves the sequential nucleophilic substitution of the two chlorine atoms on the pyrimidine ring. This workflow is a critical process for medicinal chemists and drug development professionals to understand.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow from the synthesis of this compound to the core structure of Dasatinib.

Caption: Synthetic workflow from starting materials to Dasatinib, highlighting the role of this compound.

Representative Protocols for Biological Evaluation of Derivatives

While this compound is an intermediate, its derivatives are often evaluated for biological activity, such as enzyme inhibition. Pyrimidine scaffolds are common in cyclooxygenase (COX) inhibitors, which are targets for anti-inflammatory drugs. The following is a generalized protocol for such an assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a representative colorimetric assay protocol to determine the inhibitory potential of pyrimidine derivatives on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of test compounds (derivatives of the core molecule) against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of enzymes, substrate, and TMPD in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

-

Assay Setup: In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the TMPD probe to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (reference inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for 15 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The color change results from the oxidation of TMPD during the PGG₂ to PGH₂ reduction step.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.

References

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(40497-30-1) IR2 spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 13. vixra.org [vixra.org]

- 14. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 4,6-dihydroxy-2-methylpyrimidine, a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the tautomeric landscape of this molecule is paramount for predicting its physicochemical properties, reaction mechanisms, and biological activity. This document delves into the relative stabilities of its tautomers, detailed experimental protocols for their characterization, and logical workflows for their investigation.

Introduction to Tautomerism in this compound

This compound (I) can exist in several tautomeric forms due to the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The principal tautomeric equilibria involve keto-enol and lactam-lactim forms. The primary tautomers include the diketo form (II), the keto-enol forms (III and IV), and the dienol form (V). Additionally, zwitterionic and dimeric species may exist in solution.[1]

The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent polarity. While the dienol form (V) benefits from aromaticity, the diketo form (II) is often stabilized by strong C=O double bonds. In the solid state, X-ray crystallography studies on the parent compound, 4,6-dihydroxypyrimidine, have shown that it primarily exists in a keto-enol (lactam-lactim) form, specifically as 6-hydroxypyrimidin-4(3H)-one.[1] Computational studies on analogous pyrimidine systems suggest that the diketo form is generally the most stable in the gas phase and in polar solvents.

Quantitative Analysis of Tautomer Stabilities

| Tautomer Name | Structure | Illustrative Relative Energy (kcal/mol) - Gas Phase | Illustrative Relative Energy (kcal/mol) - Water |

| 2-Methyl-pyrimidine-4,6-dione | Diketo (II) | 0.00 | 0.00 |

| 6-Hydroxy-2-methyl-pyrimidin-4(3H)-one | Keto-enol (III) | +2.5 | +1.8 |

| 4-Hydroxy-2-methyl-pyrimidin-6(1H)-one | Keto-enol (IV) | +3.1 | +2.5 |

| 2-Methyl-pyrimidine-4,6-diol | Dienol (V) | +7.8 | +6.5 |

Note: These are representative values based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) on similar pyrimidine systems and serve to illustrate the expected trend in stability.

Experimental Protocols for Tautomer Characterization

The elucidation of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The presence and chemical shift of exchangeable protons (N-H and O-H) provide key information. For example, a signal in the δ 10-13 ppm range in DMSO-d₆ is characteristic of an N-H proton in a lactam ring.

-

The chemical shifts of the pyrimidine ring protons will differ between tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

The chemical shift of the carbonyl carbon (C4 and C6) is highly indicative. A signal in the δ 160-180 ppm range suggests a keto form, while a shift in the δ 140-160 ppm range is more consistent with an enol form.

-

-

Two-Dimensional (2D) NMR:

-

Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to identify long-range couplings that can help differentiate between tautomers.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the tautomers, particularly the C=O and O-H stretching vibrations.

Protocol:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) in an IR-transparent cell.

-

-

Data Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

-

Spectral Analysis:

-

C=O stretch: A strong absorption band in the 1650-1750 cm⁻¹ region is characteristic of a carbonyl group in the keto/lactam forms.

-

O-H stretch: A broad absorption band in the 3200-3600 cm⁻¹ region indicates the presence of an O-H group in the enol/lactim form.

-

N-H stretch: A sharp to broad band in the 3300-3500 cm⁻¹ region corresponds to the N-H group in the lactam form.

-

The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns for each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption maxima (λmax) as a function of solvent polarity or pH.[1]

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

The keto and enol forms will have different chromophores and thus different λmax values.

-

A shift in the λmax upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium. For this compound, absorption maxima are typically observed around 200-204 nm and 252-254 nm.[1]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure to determine the precise positions of all atoms, including the hydrogen atoms, which will reveal the tautomeric form.

Visualizing Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria of this compound and a general workflow for its experimental characterization.

Caption: Tautomeric equilibria of this compound.

Caption: General experimental workflow for tautomer characterization.

Conclusion

The tautomerism of this compound is a complex equilibrium involving multiple forms. A combined approach utilizing computational modeling and various spectroscopic and crystallographic techniques is essential for a thorough characterization. The diketo form is predicted to be a major contributor, especially in polar environments, while the enol forms also play a significant role. A comprehensive understanding of this tautomeric behavior is critical for the rational design of synthetic routes and the development of novel therapeutic agents based on the pyrimidine scaffold.

References

Navigating the Physicochemical Landscape of 4,6-Dihydroxy-2-methylpyrimidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and pharmaceutical development. Poor solubility can hinder bioavailability and lead to inconsistent results in biological assays, while instability can compromise the compound's shelf-life, efficacy, and safety.

This technical guide provides a comprehensive overview of the available solubility and stability information for this compound. It is important to note that while qualitative solubility data is available, specific quantitative solubility and stability data for this compound is not extensively reported in publicly available literature. Therefore, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters.

Solubility Profile

The solubility of this compound, like other pyrimidine derivatives, is governed by factors such as the nature of the solvent, temperature, and the crystalline form of the solid. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which can influence its solubility in protic solvents.

Qualitative Solubility Data

Based on available information, the solubility of this compound has been qualitatively described in a limited number of solvents. This information is summarized in the table below.

| Solvent | Solubility | Reference |

| Sodium Hydroxide | Soluble | [1][2] |

Note: The solubility in sodium hydroxide is likely due to the deprotonation of the hydroxyl groups, forming a more soluble salt.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility, typically in units of mg/mL or µM.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix rapidly.

-

Incubation: Incubate the solution at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

Precipitate Removal: If precipitation occurs, centrifuge the sample at high speed to pellet the precipitate.

-

Sample Collection: Carefully collect the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

-

Data Reporting: The measured concentration represents the kinetic solubility.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. While specific stability data is scarce, the chemical structure suggests potential degradation pathways. The compound is expected to be stable under normal temperatures and pressures.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of pyrimidine derivatives, the following degradation pathways can be anticipated:

-

Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening or other transformations.

-

Oxidation: The pyrimidine ring and the methyl group may be susceptible to oxidation, especially in the presence of oxidizing agents.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample protected from the stress agent.

-

Acid Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Add 1N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Thermal Degradation (Solution): Heat the solution at a controlled temperature.

-

Photostability: Expose the solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This information is crucial for understanding the degradation profile and for the development of stable formulations.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to systematically determine these critical parameters. The qualitative solubility information serves as a starting point for solvent selection, and the detailed experimental protocols for solubility and stability testing offer a clear path forward for generating robust and reliable data. A thorough understanding of these physicochemical properties will undoubtedly accelerate the research and development of novel therapeutics based on the this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4,6-Dihydroxy-2-methylpyrimidine

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While its primary role is that of a chemical precursor, its pyrimidine core is a common feature in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action associated with this compound and its derivatives. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key processes to support further research and development in medicinal chemistry.

Introduction

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, present in nucleobases, vitamins, and a multitude of synthetic drugs.[3] this compound, with the chemical formula C₅H₆N₂O₂, is a disubstituted pyrimidine characterized by hydroxyl groups at positions 4 and 6, and a methyl group at position 2. This substitution pattern makes it a valuable building block for creating more complex molecules with tailored biological functions.[2] Notably, it is a key intermediate in the production of the anticancer drug Dasatinib, which is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][4] Research has also highlighted the potential for its derivatives to exhibit anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5]

Synthesis of this compound

The compound is typically synthesized through the condensation of an amidine with a malonic ester derivative. A common and efficient method involves the reaction of acetamidinium chloride and dimethyl malonate in the presence of a base like sodium methoxide.[1][4]

Experimental Protocol: Condensation Synthesis

A method for synthesizing this compound is outlined below, based on established procedures.[4]

Materials:

-

Methanol

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Under an ice bath condition, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

-

Remove the ice bath and allow the mixture to warm to a temperature of 18-25°C.

-

Let the reaction proceed for 3-5 hours.

-

Remove the methanol via distillation under reduced pressure.

-

Dissolve the resulting residue in water.

-

Adjust the pH of the solution to 1-2 using hydrochloric acid.

-

Stir the solution at 0°C for 3-5 hours to induce crystallization.

-

Collect the white solid product by suction filtration.

-

Wash the solid with ice water and then ice methanol.

-

Dry the product to obtain pure this compound.

References

An In-depth Technical Guide to 4,6-Dihydroxy-2-methylpyrimidine: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4,6-dihydroxy-2-methylpyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its historical context, synthesis methodologies, physicochemical properties, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.

Discovery and History

The specific discovery of this compound is not pinpointed to a singular event or publication in readily available literature. However, its origins are intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Albert Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner first proposed the name “pyrimidin” in 1885.[1] The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900.[1]

The synthesis of this compound itself is a variation of the classical Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[2][3] This general method for creating the pyrimidine ring has been a cornerstone of heterocyclic chemistry for over a century, allowing for the synthesis of a vast array of substituted pyrimidines, including this compound. Its importance grew with the discovery of its utility as a key intermediate in the synthesis of pharmaceuticals and high-energy materials.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Due to tautomerism, it can exist in several forms, including the dihydroxy form and the keto-enol form (6-hydroxy-2-methylpyrimidin-4(3H)-one). In aqueous solutions, zwitterionic forms have also been suggested to be important.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Melting Point | >300 °C | [5] |

| Appearance | White to light yellow crystalline powder | Chem-Impex |

| CAS Number | 40497-30-1 | [5] |

| pKa | 9.42 ± 0.20 (Predicted) | ChemBK |

| Solubility | Soluble in sodium hydroxide | ChemBK |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the condensation of acetamidine hydrochloride with a malonic acid ester (such as diethyl malonate or dimethyl malonate) in the presence of a strong base.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocols

Several variations of the synthesis have been optimized to improve yield and reduce costs. Below are detailed protocols based on published literature.

Protocol 1: Synthesis using Sodium Methoxide and Dimethyl Malonate

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.

-

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a mechanical stirrer and under an ice bath, add 150 mL of methanol. While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

-

Condensation Reaction: To the sodium methoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to 18-25 °C. Stir the reaction mixture for 4 hours. The solution will appear as a creamy white suspension.

-

Work-up and Isolation: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C). Dissolve the residue in 50 mL of water.

-

Precipitation: Adjust the pH of the aqueous solution to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.

-

Crystallization and Filtration: Stir the mixture at 0 °C for 4 hours to complete crystallization. Filter the solid using suction filtration.

-

Washing and Drying: Wash the collected solid successively with ice-cold water and then with ice-cold methanol (0-5 °C). Dry the product to obtain white solid this compound. The reported yield for a similar procedure is 86%.

Protocol 2: Optimized Synthesis using Diethyl Malonate and Sodium Ethoxide

This protocol is based on a process chemistry study aimed at optimizing reaction conditions for economic production.

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by reacting a stoichiometric amount of sodium with absolute ethanol.

-

Reaction Setup: In a suitable reactor, combine the sodium ethoxide solution with acetamidine hydrochloride and diethyl malonate at room temperature.

-

Reflux: Stir the mixture under reflux conditions for 3 hours. A study on reaction time optimization showed that a 3-hour reflux period provides the maximum yield.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with methanol.

-

Dissolution and Acidification: Dissolve the filtered solid in water. Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10 °C.

-

Isolation and Drying: The product will precipitate upon acidification. Filter the precipitate, wash it with water, and then dry it to obtain this compound.

Process Optimization Data

A study on the process chemistry of this compound synthesis investigated the effect of different solvents, malonic esters, and reaction times on the product yield. The key findings are summarized in the table below.

Table 2: Optimization of Synthesis Parameters for this compound

| Solvent | Malonic Ester | Base | Reflux Time (hours) | Yield (%) |

| Methanol | Diethyl Malonate | Sodium Methoxide | 3 | 85 |

| Ethanol | Diethyl Malonate | Sodium Ethoxide | 5 | (not specified) |

| Methanol | Dimethyl Malonate | Sodium Methoxide | (not specified) | (lower than DEM in methanol) |

| Ethanol | Dimethyl Malonate | Sodium Ethoxide | (not specified) | (no significant change) |

The study concluded that using diethyl malonate in methanol with a 3-hour reflux time provided the most economical and high-yielding process.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Chemical shifts are observed for the methyl protons and the proton on the pyrimidine ring. In an acidic medium (TFA), proton signals at positions 2 and 5 shift to a weak field.[4] |

| ¹³C NMR | SpectraBase indicates the availability of ¹³C NMR data. |

| FTIR | The presence of hydroxyl and carbonyl groups (due to tautomerism) can be identified by characteristic stretching frequencies. Thermo Fisher Scientific confirms the identity of the compound using FTIR. |

| Raman | SpectraBase indicates the availability of Raman spectral data. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 126.11 g/mol is expected. |

Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical and materials science industries.

Pharmaceutical Intermediate

It serves as a crucial building block in the synthesis of various pharmaceuticals. A notable application is in the preparation of 4,6-dichloro-2-methylpyrimidine . This chlorinated derivative is a key intermediate in the synthesis of several drugs, including the anticancer agent Dasatinib , which is used to treat chronic myeloid leukemia (CML).

The conversion of this compound to 4,6-dichloro-2-methylpyrimidine is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) or triphosgene.

Caption: Synthetic pathway from this compound to Dasatinib.

Precursor for High-Energy Materials

This compound is also a vital precursor in the synthesis of the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (FOX-7) . The synthesis of FOX-7 from this pyrimidine derivative involves nitration followed by hydrolysis.

Experimental Workflows

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

This compound, a derivative of the historically significant pyrimidine family, is a compound of considerable industrial and research importance. Its straightforward synthesis from readily available starting materials, coupled with its utility as a key intermediate for pharmaceuticals like Dasatinib and energetic materials like FOX-7, ensures its continued relevance. The optimization of its synthesis continues to be an area of interest to make its production more economical and environmentally friendly. This guide has provided a detailed overview of its history, synthesis, properties, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4,6-dihydroxy-2-methylpyrimidine. A critical intermediate in the synthesis of pharmaceuticals, including the anticancer drug Dasatinib, and high-energy materials, a thorough understanding of its structural characteristics is paramount for its application and development. This document consolidates available crystallographic, spectroscopic, and computational data, alongside detailed experimental protocols. Particular emphasis is placed on the tautomeric nature of the molecule, which significantly influences its chemical behavior and biological activity.

Introduction

This compound, also known as 2-methyl-4,6-pyrimidinedione, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂. Its strategic importance is underscored by its role as a key precursor in the synthesis of a variety of bioactive molecules and functional materials.[1][2] The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the substituents on this ring system dictate its interaction with biological targets. The presence of hydroxyl and methyl groups on the pyrimidine ring of this compound gives rise to interesting structural features, most notably tautomerism, which plays a crucial role in its reactivity and potential biological function.

Molecular Structure and Tautomerism

The structure of this compound is not static; it exists as a dynamic equilibrium of several tautomeric forms. The principal tautomers are the diketo, keto-enol, and dihydroxy forms. Spectroscopic and computational studies suggest a predominance of the keto-enol and diketo forms in different environments.

The potential tautomeric forms are illustrated below:

Figure 1: Tautomeric forms of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for elucidating the structural features of this compound. The following tables summarize the available NMR and vibrational spectroscopy data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹H | ~2.2 | s | DMSO-d₆ | [3][4] |

| ¹H | ~5.0 | s | DMSO-d₆ | [3][4] |

| ¹H | ~11.5 | br s | DMSO-d₆ | [3][4] |

| ¹³C | ~20 | - | DMSO-d₆ | [5] |

| ¹³C | ~85 | - | DMSO-d₆ | [5] |

| ¹³C | ~165 | - | DMSO-d₆ | [5] |

| ¹³C | ~170 | - | DMSO-d₆ | [5] |

Note: The broad singlet around 11.5 ppm is characteristic of the N-H protons in the diketo or keto-enol tautomers.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the functional groups and overall symmetry of the molecule.

Table 2: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique | Reference |

| 3100-2800 | Broad | N-H and O-H stretching | FTIR | [6] |

| ~1700 | Strong | C=O stretching (Amide I) | FTIR | [6] |

| ~1640 | Medium | C=C and C=N stretching | FTIR/Raman | [6] |

| ~1560 | Strong | N-H bending (Amide II) | FTIR | [6] |

| ~1450 | Medium | CH₃ bending | FTIR/Raman | [6] |

Note: The broadness of the N-H and O-H stretching bands is indicative of hydrogen bonding in the solid state.

Crystallographic Data and Molecular Conformation

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as 2-amino-4-hydroxy-6-methylpyrimidine, reveals a planar pyrimidine ring with significant intermolecular hydrogen bonding.[7] It is highly probable that this compound also adopts a planar conformation to maximize aromaticity and engages in extensive hydrogen bonding networks in the solid state.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of acetamidine hydrochloride with a malonic ester derivative in the presence of a base.[8]

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol: [8]

-

Under an inert atmosphere and cooled in an ice bath, sodium methoxide is added to methanol.

-

To this solution, dimethyl malonate and acetamidine hydrochloride are added.

-

The reaction mixture is allowed to warm to room temperature (18-25 °C) and stirred for 3-5 hours.

-

Methanol is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to 1-2 with hydrochloric acid to induce precipitation.

-

The mixture is stirred at 0 °C for 3-5 hours to complete crystallization.

-

The solid product is collected by suction filtration, washed with cold water and methanol, and dried.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction (for future studies):

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Biological Relevance and Signaling Pathways

While this compound is not typically a final drug product, its role as a key intermediate makes it highly relevant to drug development. It is a crucial building block in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8]

The general pathway from this precursor to a kinase inhibitor is outlined below.

Figure 3: Logical relationship from precursor to kinase inhibition.

Conclusion

This compound is a molecule of significant interest due to its versatile applications in both the pharmaceutical and materials science sectors. Its molecular structure is characterized by a dynamic tautomeric equilibrium, which dictates its chemical properties and reactivity. While a definitive single-crystal X-ray structure remains to be elucidated, spectroscopic data provides valuable insights into its predominant forms. The detailed synthetic and characterization protocols provided in this guide serve as a valuable resource for researchers working with this important chemical intermediate. Future work should focus on obtaining high-quality single crystals to definitively determine its solid-state conformation and on computational studies to further probe the energetics of its tautomeric forms.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfans.org [ijfans.org]

- 4. scienceopen.com [scienceopen.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Protonation and Basicity of 4,6-Dihydroxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protonation and basicity of 4,6-dihydroxypyrimidine and its derivatives. Understanding these fundamental physicochemical properties is crucial for drug development, as they significantly influence a molecule's solubility, absorption, and interaction with biological targets. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying chemical processes.

Introduction to Basicity and Tautomerism

4,6-dihydroxypyrimidine and its analogues are important heterocyclic compounds, with derivatives like barbituric acid forming the basis of a class of drugs.[1] A critical feature of these molecules is their amphoteric nature and the existence of prototropic tautomerism, which dictates their acid-base properties and reactivity.[1][2] In acidic media, these compounds undergo protonation, a process that is heavily influenced by the presence and nature of substituents on the pyrimidine ring.[1][2][3] The basicity constants (pKb) are essential for quantifying these properties and are vital for optimizing reaction conditions in acidic media, such as during nitration or halogenation.[1][2]

The tautomeric state of 4,6-dihydroxypyrimidine is complex. It can exist in various forms, including keto-enol and zwitterionic structures. X-ray analysis has shown that it can exist in both molecular and ionic polymorphic forms in the solid state.[1][2] The equilibrium between these tautomers is a key factor in determining the site and extent of protonation.

Quantitative Basicity Data

The basicity of 4,6-dihydroxypyrimidine derivatives has been investigated, primarily through spectroscopic methods in sulfuric acid. The following tables summarize the experimentally determined basicity constants (pKb) for the protonation stages of several key derivatives. Alkyl substituents in the 2-position have been shown to increase basicity, while an electron-withdrawing nitro group in the 5-position leads to a decrease.[1][2][3]

Table 1: Basicity Constants (pKb) of 4,6-Dihydroxypyrimidine Derivatives [4]

| Compound | First Protonation (pKb1) | Second Protonation (pKb2) | Third Protonation (pKb3) |

| 4,6-Dihydroxypyrimidine | -1.07 ± 0.04 | -7.1 ± 0.1 | N/A |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | -0.57 ± 0.03 | -6.9 ± 0.1 | N/A |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | -0.63 ± 0.03 | -7.2 ± 0.1 | N/A |

| Barbituric acid | -3.1 ± 0.1 | -5.6 ± 0.1 | -9.5 ± 0.1 |

| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -4.9 ± 0.1 | N/A | N/A |

Table 2: Absorption Maxima (λmax) and Molar Extinction Coefficients (log ε) of Free Bases and Cations

| Compound | Form | λmax (nm) | log ε |

| 4,6-Dihydroxypyrimidine | Free Base | 254 | 3.9 |

| Monocation | 230 | 3.9 | |

| Dication | 235 | 4.1 | |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | Free Base | 252 | 4.0 |

| Monocation | 227 | 4.0 | |

| Dication | 233 | 4.2 | |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | Free Base | 254 | 4.0 |

| Monocation | 228 | 4.0 | |

| Dication | 234 | 4.2 | |

| Barbituric acid | Anion (in water) | 258 | - |

| Neutral (in 3-5% H₂SO₄) | <220 | - |

Protonation Mechanisms and Tautomeric Influence

In a strongly acidic medium (0.1–99.5% H₂SO₄), 4,6-dihydroxypyrimidine and its 2-alkyl derivatives undergo two distinct protonation stages.[1][4] In contrast, barbituric acid is protonated in three stages, while 5-nitro derivatives typically form only a monocation.[1][2][3][4] The first protonation is thought to occur on a nitrogen atom, while the second protonation likely involves a carbonyl oxygen.[4]

The tautomeric equilibrium plays a pivotal role. The similar spectral characteristics of 4,6-dihydroxypyrimidine and its 2-methyl and 2-ethyl derivatives suggest they exist in similar tautomeric forms in solution.[2]

Caption: Tautomeric equilibrium of 4,6-dihydroxypyrimidine.

The protonation pathway for 4,6-dihydroxypyrimidine and its 2-alkyl derivatives proceeds through the formation of a monocation and then a dication at higher acid concentrations.

Caption: Stepwise protonation of 4,6-dihydroxypyrimidine derivatives.

Experimental Protocols

The primary method for studying the basicity of these weak organic bases is UV-Vis spectrophotometry in aqueous sulfuric acid solutions of varying concentrations.

Sample Preparation and Synthesis

The studied compounds, including 4,6-dihydroxypyrimidine, barbituric acid, and their 2-alkyl and 5-nitro derivatives, are synthesized using established literature methods.[1] Purity is typically confirmed to be >98% using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.[1]

Spectrophotometric Titration

-

Solvent Preparation : A series of aqueous sulfuric acid solutions are prepared with concentrations ranging from 0.1% to nearly 100%.

-

Sample Solution : A stock solution of the pyrimidine derivative is prepared in a suitable solvent (e.g., water or a slightly acidic solution to ensure dissolution).

-

Measurement : Aliquots of the stock solution are added to the various sulfuric acid solutions. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Acquisition : Changes in the absorption spectra, specifically the position of the absorption maxima (λmax) and the molar absorptivity (ε), are monitored as a function of acid concentration.[1][2] These changes indicate the transitions between the neutral form, monocation, and dication.

Caption: Experimental workflow for pKb determination.

Data Analysis and pKb Calculation

The basicity constants (pKb) are calculated from the spectral data using methods appropriate for weak bases in strong acids. The Yates-McClelland equation is a commonly employed method.[3]

The equation relates the ionization ratio (I) to the acidity function (H₀):

log(I) = m * H₀ + pKb

where:

-

I is the ionization ratio, calculated as ([BH⁺]) / ([B]).

-

H₀ is the Hammett acidity function value for the specific H₂SO₄ concentration.

-

m is a parameter that describes the response of the base to changes in acidity.

-

pKb is the basicity constant.

A plot of log(I) versus H₀ yields a straight line, from which m (the slope) and pKb (the y-intercept) can be determined.[3]

Conclusion

The basicity of 4,6-dihydroxypyrimidine derivatives is a complex interplay of tautomeric equilibria and the electronic effects of substituents. Spectrophotometric analysis in strong acid media provides a robust method for quantifying the pKb values associated with successive protonation steps. This data is fundamental for predicting the behavior of these compounds in acidic environments, which is essential for applications ranging from synthetic chemistry to the design of new therapeutic agents. Alkyl groups at the C2 position enhance basicity, while nitro groups at C5 reduce it, offering a clear strategy for tuning the physicochemical properties of this important class of heterocycles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on the condensation reaction of diethyl malonate with acetamidine hydrochloride in the presence of a strong base. This protocol offers a reproducible and scalable method, with a focus on optimizing reaction conditions to achieve high yields and purity. All quantitative data from cited methodologies are summarized for easy comparison, and a detailed workflow is provided to ensure successful execution.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides. Its structural motif is present in various drugs, making its efficient synthesis a subject of significant interest in medicinal and process chemistry. The most common and cost-effective method for its preparation involves the cyclocondensation of a β-dicarbonyl compound, such as diethyl malonate, with an amidine, in this case, acetamidine.[1][2] This reaction is typically carried out in an alcoholic solvent with a strong base, such as sodium ethoxide or sodium methoxide, to facilitate the condensation.[2] The choice of base and solvent can significantly impact the reaction yield and purity of the final product. This document outlines a standardized protocol and presents a comparative analysis of different reaction conditions to guide researchers in selecting the optimal synthetic route for their specific needs.

Signaling Pathways and Experimental Workflow

The synthesis of this compound from diethyl malonate and acetamidine hydrochloride proceeds through a base-catalyzed condensation reaction. The following diagram illustrates the logical workflow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of reaction conditions and their impact on the final yield.

| Reference | Malonic Ester | Amidine Salt | Base | Solvent | Molar Ratio (Ester:Amidine:Base) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| CN102399196A[3] | Dimethyl Malonate | Acetamidine HCl | Sodium Methoxide | Methanol | 1 : 1 : 3.4 | 4 | 18-25 | 86 |

| CN102399196A[3] | Dimethyl Malonate | Acetamidine HCl | Sodium Methoxide | Methanol | 1 : 1.5 : 2.5 | 5 | 18-25 | 87 |

| CN102399196A[3] | Dimethyl Malonate | Acetamidine HCl | Sodium Methoxide | Methanol | 1 : 2 : 4.5 | 5 | 18-25 | 86 |

| Patil et al.[2] | Diethyl Malonate | Acetamidinium Chloride | Sodium Ethoxide | Ethanol | Not Specified | 3 | Reflux | Not Specified |

| Patil et al.[2] | Diethyl Malonate | Acetamidinium Chloride | Sodium Methoxide | Methanol | Not Specified | 3 | Reflux | Higher than with ethanol |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on a reported procedure.[3]

Materials:

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (4 M)

-

Ice

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 150 mL of methanol.

-

Addition of Base: Cool the flask in an ice bath. While stirring, slowly add 18.4 g (0.34 mol) of sodium methoxide to the methanol.

-

Addition of Reactants: Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C). Continue stirring for 4 hours. The solution will appear as a creamy white suspension.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.

-

Dissolution: To the resulting residue, add 50 mL of water to dissolve the solid.

-

Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 4 M hydrochloric acid while stirring until the pH of the solution reaches 1-2. A white solid will precipitate out.

-

Crystallization: Continue stirring the mixture at 0 °C for 4 hours to ensure complete crystallization.

-

Filtration and Washing: Collect the white solid by suction filtration using a Büchner funnel. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

-

Drying: Dry the obtained white solid to yield this compound.

-

Characterization: The final product can be characterized by its melting point and spectroscopic techniques such as NMR and IR spectroscopy to confirm its identity and purity.

This protocol provides a reliable method for the synthesis of this compound. Researchers can adapt the reaction scale and conditions based on the comparative data provided to optimize the yield and purity for their specific applications.

References

Industrial Scale Synthesis of 4,6-Dihydroxy-2-methylpyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of 4,6-Dihydroxy-2-methylpyrimidine, a key intermediate in the pharmaceutical and fine chemical industries. The protocols are based on established and optimized methods, focusing on yield, scalability, and economic viability.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its industrial-scale production is of significant interest. The most common and economically viable synthesis route involves the condensation of an amidine salt with a malonic ester derivative in the presence of a strong base. This document outlines the optimized process using acetamidine hydrochloride and either diethyl or dimethyl malonate.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction, specifically a condensation reaction, between acetamidine hydrochloride and a malonate ester, facilitated by a strong base like sodium methoxide or sodium ethoxide. The base deprotonates the malonate ester, forming a nucleophilic enolate, which then attacks the amidine. Subsequent intramolecular cyclization and tautomerization yield the desired this compound.

Caption: Chemical synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported industrial-scale synthesis protocols.

| Parameter | Method 1 (Dimethyl Malonate)[1] | Method 2 (Diethyl Malonate) |

| Reactants | ||

| Acetamidine Hydrochloride | 472.5 g (5 mol) | 50 g |

| Malonate Ester | Dimethyl Malonate: 330 g (2.5 mol) | Diethyl Malonate: 81 mL |

| Base | Sodium Methoxide: 608.8 g (11.25 mol) | Sodium Methoxide (from 25.5g Na) |

| Solvent | Methanol: 3960 mL | Dry Methanol: 400 mL |

| Reaction Conditions | ||

| Initial Temperature | Ice bath | Room Temperature |

| Reaction Temperature | 18-25 °C | Reflux |

| Reaction Time | 5 hours | 3 hours |

| Work-up & Purification | ||

| Methanol Removal | Reduced pressure distillation (30-35 °C) | Not specified |

| Dissolution | Water | Water |

| Precipitation | Adjust pH to 1-2 with 4M HCl at 0 °C | Acidify to pH 2 with conc. HCl at ~10°C |

| Crystallization Time | 5 hours | Not specified |

| Washing | Frozen water, 0-5 °C ice methanol | Methanol, then water |

| Yield | ||

| Product Mass | 250 g | - |

| Yield (%) | 86% | 85% |

Experimental Protocols

Protocol 1: Synthesis using Dimethyl Malonate (10L Scale)[1]

This protocol is adapted from a patented industrial method.

Equipment: 10L jacketed glass reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

Materials:

-

Methanol: 3960 mL

-

Sodium Methoxide: 608.8 g (11.25 mol)

-

Dimethyl Malonate: 330 g (2.5 mol)

-

Acetamidine Hydrochloride: 472.5 g (5 mol)

-

4M Hydrochloric Acid

-

Ice

Procedure:

-

Charging the Reactor: Add 3960 mL of methanol to the 10L reactor.

-

Base Addition: Cool the methanol to 0-5 °C using an ice bath. While stirring, slowly add 608.8 g of sodium methoxide.

-

Reactant Addition: After the sodium methoxide has dissolved, add 330 g of dimethyl malonate followed by 472.5 g of acetamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the mixture to warm to 18-25 °C. Stir the creamy white solution at this temperature for 5 hours.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at a temperature of 30-35 °C.

-

Dissolution: Add 500 mL of water to the residue to dissolve the solid.

-

Precipitation: Cool the solution to 0 °C and slowly add 4M hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate.

-

Crystallization: Stir the suspension at 0 °C for 5 hours to ensure complete crystallization.

-

Filtration and Washing: Filter the solid using suction filtration. Wash the filter cake sequentially with cold water and then with ice-cold methanol (0-5 °C).

-

Drying: Dry the white solid to obtain this compound. (Expected yield: ~250 g, 86%).

Protocol 2: Optimized Synthesis using Diethyl Malonate (1L Scale)[2]

This protocol is based on a study focused on process optimization for economic production.

Equipment: 1L jacketed glass reactor with mechanical stirrer, reflux condenser, and heating/cooling circulator.

Materials:

-

Dry Methanol (≤ 0.2% moisture): 400 mL

-

Sodium metal: 25.5 g

-

Acetamidine Hydrochloride: 50 g

-

Diethyl Malonate: 81 mL

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

Sodium Methoxide Preparation: In the 1L reactor, carefully react 25.5 g of sodium with 400 mL of dry methanol at 20 °C under an inert atmosphere until all the sodium has dissolved.

-

Reactant Addition: To the freshly prepared sodium methoxide solution at room temperature, add 50 g of acetamidine hydrochloride and 81 mL of diethyl malonate.

-

Reaction: Heat the mixture to reflux and stir for 3 hours.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid and wash it with methanol.

-

Dissolution: Dissolve the filtered solid in water.

-

Precipitation: Cool the aqueous solution to approximately 10 °C and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: Filter the precipitated solid, wash with water, and dry. (Expected yield: ~85%).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

Caption: General experimental workflow for the synthesis process.

References

Application of 4,6-Dihydroxy-2-methylpyrimidine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,6-dihydroxy-2-methylpyrimidine as a versatile starting material in the synthesis of key pharmaceutical intermediates. This pyrimidine derivative serves as a crucial building block for a range of bioactive molecules, including anticancer and antimicrobial agents.

Introduction

This compound is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its reactive hydroxyl groups can be readily converted to other functionalities, most notably chlorine atoms, to produce the key intermediate 4,6-dichloro-2-methylpyrimidine. This dichloro derivative is a versatile precursor for the synthesis of various pharmaceuticals, including the targeted cancer therapy drug Dasatinib, and novel antimicrobial agents.[1][2] The synthetic accessibility and reactivity of this compound make it a valuable starting material in drug discovery and development.

Synthesis of Key Pharmaceutical Intermediates

The primary application of this compound in pharmaceutical synthesis is its conversion to 4,6-dichloro-2-methylpyrimidine. This transformation is a critical step that paves the way for subsequent nucleophilic substitution reactions to build more complex molecular architectures. Two common and effective methods for this chlorination are detailed below.

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol describes the synthesis of 4,6-dichloro-2-methylpyrimidine using thionyl chloride as the chlorinating agent.

Experimental Protocol:

-

To a solution of this compound (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into 50 g of ice water.

-

Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[1][2]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| This compound | Thionyl Chloride | Acetonitrile | 3 hours | 80 °C | 4,6-Dichloro-2-methylpyrimidine | 94% |

Protocol 2: Chlorination using Triphosgene

This method provides an alternative to thionyl chloride, utilizing triphosgene for the chlorination reaction.

Experimental Protocol:

-

To a mixture of this compound (10 g, 0.08 mol), N,N-diethylaniline (29.8 g, 0.2 mol), and dichloroethane (60 mL), heat the solution to reflux.

-

Slowly add a solution of triphosgene (83 g, 0.2 mol) in dichloroethane (40 mL).

-

Maintain the reflux for 6-8 hours.

-

After the reaction is complete, wash the reaction solution sequentially with water and 4M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from dichloroethane and decolorize with activated carbon to obtain 4,6-dichloro-2-methylpyrimidine.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| This compound | Triphosgene, N,N-diethylaniline | Dichloroethane | 6-8 hours | Reflux | 4,6-Dichloro-2-methylpyrimidine | 92% |

Application in the Synthesis of Anticancer Agents: Dasatinib Intermediate

4,6-Dichloro-2-methylpyrimidine is a pivotal intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following workflow illustrates the synthetic route from this compound to a key Dasatinib precursor.

Caption: Synthetic pathway to Dasatinib from this compound.

Application in the Synthesis of Novel Antimicrobial Agents

Recent research has demonstrated the utility of this compound in the synthesis of novel chrysin-based pyrimidine-piperazine hybrids with potential antimicrobial activity. The synthesis involves the initial chlorination of the dihydroxy pyrimidine, followed by sequential nucleophilic aromatic substitution reactions.

Protocol 3: Synthesis of Chrysin-Based Pyrimidine-Piperazine Hybrids

This multi-step protocol outlines the synthesis of a library of potential antimicrobial compounds starting from this compound.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

Follow Protocol 1 or 2 as described above.

Step 2: Synthesis of 7-((6-chloro-2-methylpyrimidin-4-yl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

-

Dissolve chrysin in DMF.

-

Add potassium carbonate (K₂CO₃) and stir the mixture.

-

Add a solution of 4,6-dichloro-2-methylpyrimidine in DMF.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

Step 3: Synthesis of the final chrysin-pyrimidine-piperazine hybrids

-

Dissolve the product from Step 2 in ethanol.

-

Add N,N-diisopropylethylamine (DIPEA) and the desired substituted piperazine.

-

Reflux the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

Quantitative Data Summary (Exemplary):

| Intermediate/Product | Reagents | Solvent | Reaction Conditions | Yield |

| 4,6-Dichloro-2-methylpyrimidine | (From Protocol 1 or 2) | - | - | 92-94% |

| 7-((6-chloro-2-methylpyrimidin-4-yl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one | Chrysin, K₂CO₃ | DMF | Room Temp, Overnight | Not explicitly reported |